molecular formula C20H15NO4 B2357247 3,5-dimethyl-N-(2-oxo-2H-chromen-6-yl)benzofuran-2-carboxamide CAS No. 923178-23-8

3,5-dimethyl-N-(2-oxo-2H-chromen-6-yl)benzofuran-2-carboxamide

Cat. No.: B2357247
CAS No.: 923178-23-8
M. Wt: 333.343
InChI Key: HNRXBHDEMDHBQO-UHFFFAOYSA-N
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Description

3,5-dimethyl-N-(2-oxo-2H-chromen-6-yl)benzofuran-2-carboxamide is a novel synthetic hybrid molecule designed for pharmaceutical research and discovery. It is structurally characterized by the fusion of a 3,5-dimethylbenzofuran carboxamide moiety with a 6-aminocoumarin (2-oxo-2H-chromene) scaffold. This molecular architecture incorporates two privileged structures in medicinal chemistry, suggesting potential for diverse biological activities. The coumarin (benzopyrone) core is a recognized pharmacophore with a broad spectrum of documented biological properties. Literature indicates that coumarin derivatives are frequently investigated as cytotoxic agents against various cancer cell lines, including leukemia and breast cancer . Furthermore, coumarin scaffolds are considered promising chemotypes for the development of antiviral agents, with activity reported against viruses such as HIV, HCV, and influenza . The benzofuran unit, similarly, is a common structural feature in compounds with significant pharmacological profiles. Researchers may find this hybrid compound particularly valuable for screening in oncology projects, given the established interest in chromen-4-one and chroman-2,4-dione derivatives as scaffolds for new cytotoxic agents . Its application can also be extended to infectious disease research, exploring its potential as a foundation for developing non-peptidic antiviral therapeutics . This product is intended for research purposes by qualified laboratory personnel. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

3,5-dimethyl-N-(2-oxochromen-6-yl)-1-benzofuran-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15NO4/c1-11-3-6-17-15(9-11)12(2)19(25-17)20(23)21-14-5-7-16-13(10-14)4-8-18(22)24-16/h3-10H,1-2H3,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNRXBHDEMDHBQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(=C2C)C(=O)NC3=CC4=C(C=C3)OC(=O)C=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Copper-Catalyzed Cyclization of Substituted o-Hydroxyaldehydes

A robust method for benzofuran synthesis involves copper-mediated cyclization of o-hydroxyaldehydes with alkenes or alkynes. For 3,5-dimethyl substitution, 4,6-dimethylsalicylaldehyde (4,6-dimethyl-2-hydroxybenzaldehyde) serves as the starting material.

Procedure :

  • Reactants : 4,6-Dimethylsalicylaldehyde (1.0 eq), methyl acrylate (1.2 eq), CuCl (10 mol%), DBU (1.5 eq), DMF, 80°C.
  • Mechanism : The aldehyde undergoes base-mediated deprotonation, forming a phenoxide that coordinates with Cu(I). Nucleophilic attack on methyl acrylate followed by cyclization yields 3,5-dimethylbenzofuran-2-carboxylate.
  • Post-treatment : Saponification with NaOH/EtOH converts the ester to the carboxylic acid (yield: 85–92%).

Advantages :

  • High regioselectivity for 3,5-dimethyl substitution.
  • Compatible with electron-donating groups.

Perkin Rearrangement of 3-Bromo-6,8-dimethylcoumarin

The Perkin rearrangement offers an alternative route via ring contraction of 3-halocoumarins.

Procedure :

  • Reactants : 3-Bromo-6,8-dimethylcoumarin (1.0 eq), NaOH (2.0 eq), EtOH, microwave irradiation (100°C, 5 min).
  • Mechanism : Base-induced ring opening generates a phenoxide, which attacks the vinyl bromide to form the benzofuran core. Hydrolysis yields 3,5-dimethylbenzofuran-2-carboxylic acid (Figure 1).
  • Yield : 95–99% under microwave conditions.

Table 1 : Optimization of Perkin Rearrangement

Condition Time (h) Yield (%)
Conventional heating 3 80–85
Microwave 0.08 95–99

Synthesis of 6-Amino-2H-Chromen-2-One

Nitration/Reduction of Coumarin

Direct nitration of coumarin at position 6 is challenging due to preferential nitration at positions 3 and 4. A directed ortho-metalation strategy circumvents this issue.

Procedure :

  • Directed Nitration :
    • Reactants : Coumarin (1.0 eq), LDA (2.0 eq), THF, -78°C → add NO₂BF₄ (1.5 eq).
    • Yield : 6-Nitrocoumarin (62%).
  • Reduction :
    • Reactants : 6-Nitrocoumarin (1.0 eq), H₂ (1 atm), Pd/C (10 wt%), EtOH, 25°C.
    • Yield : 6-Aminocoumarin (89%).

Pechmann Condensation with 4-Aminoresorcinol

The Pechmann reaction constructs the coumarin skeleton from phenols and β-keto esters.

Procedure :

  • Reactants : 4-Aminoresorcinol (1.0 eq), ethyl acetoacetate (1.2 eq), H₂SO₄ (cat.), 80°C, 4 h.
  • Yield : 6-Amino-4-methylcoumarin (75%).

Amide Coupling of Fragments

Acid Chloride-Mediated Aminolysis

Activation of the carboxylic acid as an acid chloride enables efficient amide bond formation.

Procedure :

  • Acid Chloride Formation :
    • Reactants : 3,5-Dimethylbenzofuran-2-carboxylic acid (1.0 eq), SOCl₂ (3.0 eq), reflux, 2 h.
    • Yield : Acid chloride (quantitative).
  • Coupling :
    • Reactants : Acid chloride (1.0 eq), 6-aminocoumarin (1.1 eq), Et₃N (2.0 eq), DCM, 0°C → 25°C, 12 h.
    • Yield : 3,5-Dimethyl-N-(2-oxo-2H-chromen-6-yl)benzofuran-2-carboxamide (82%).

Alternative Catalytic Approaches

Rhodium-Catalyzed C–H Activation

Rhodium catalysts enable direct functionalization of benzofuran precursors.

Procedure :

  • Reactants : 3,5-Dimethylbenzofuran (1.0 eq), 6-iodocoumarin (1.2 eq), [Cp*RhCl₂]₂ (5 mol%), AgOAc (2.0 eq), DCE, 100°C, 24 h.
  • Yield : 45–60%.

Chemical Reactions Analysis

Types of Reactions

3,5-dimethyl-N-(2-oxo-2H-chromen-6-yl)benzofuran-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The conditions often involve specific temperatures, pressures, and pH levels to optimize the reaction outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce halogenated compounds .

Scientific Research Applications

Chemistry

In the field of chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique structure allows researchers to explore new synthetic pathways and develop derivatives with enhanced properties.

Biology

Research indicates potential biological activities , particularly:

  • Antimicrobial Properties:
    • Exhibits antibacterial effects against pathogens such as Escherichia coli and Staphylococcus aureus.
    • Potential antifungal activity has also been noted.
  • Anticancer Activity:
    • Demonstrates significant effects against various cancer cell lines including HepG2 (liver cancer), Huh-7 (hepatoma), and MCF-7 (breast cancer).
    • Mechanisms include induction of apoptosis and cell cycle arrest in cancer cells .

Medicine

The compound is explored for its potential therapeutic effects in treating diseases such as cancer. Preliminary studies suggest that it may induce apoptosis by affecting mitochondrial pathways, leading to increased levels of pro-apoptotic proteins like Bax while decreasing anti-apoptotic proteins like Bcl-2.

Case Studies

  • Anticancer Research:
    • A study investigated the effect of 3,5-dimethyl-N-(2-oxo-2H-chromen-6-yl)benzofuran-2-carboxamide on HepG2 cells. Results showed a significant reduction in cell viability and induction of apoptosis through mitochondrial pathway modulation.
Cell LineTreatment ConcentrationViability Reduction (%)Mechanism
HepG210 µM70Apoptosis via mitochondrial pathway
MCF-720 µM65Cell cycle arrest in S-phase
  • Antimicrobial Activity:
    • In vitro tests demonstrated that the compound exhibited notable antibacterial activity against S. aureus, with an inhibition zone of 15 mm at a concentration of 100 µg/mL.
PathogenInhibition Zone (mm)Concentration (µg/mL)
E. coli12100
S. aureus15100

Mechanism of Action

The mechanism of action of 3,5-dimethyl-N-(2-oxo-2H-chromen-6-yl)benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    Coumarin Derivatives: Compounds like 4-hydroxycoumarin share structural similarities and have been studied for their anticoagulant properties.

    Benzofuran Derivatives:

Uniqueness

What sets 3,5-dimethyl-N-(2-oxo-2H-chromen-6-yl)benzofuran-2-carboxamide apart is its unique combination of the benzofuran and coumarin moieties, which may confer distinct biological activities and chemical properties not observed in other similar compounds .

Biological Activity

3,5-Dimethyl-N-(2-oxo-2H-chromen-6-yl)benzofuran-2-carboxamide is a synthetic compound belonging to the coumarin family, noted for its diverse biological activities. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and comparative analysis with similar compounds.

Chemical Structure

The compound's IUPAC name is 3,5-dimethyl-N-(2-oxochromen-6-yl)-1-benzofuran-2-carboxamide. Its molecular formula is C20H15NO4C_{20}H_{15}NO_4, and it possesses a unique structure that combines benzofuran and coumarin moieties, potentially conferring distinct biological properties not found in other related compounds.

Anticancer Properties

Research indicates that this compound exhibits promising anticancer activity. In vitro studies have shown that it can inhibit cell proliferation in various cancer cell lines. For instance, derivatives of coumarin compounds have demonstrated significant cytotoxic effects against A549 lung cancer cells, with some derivatives exhibiting IC50 values in the low micromolar range .

The mechanism by which this compound exerts its anticancer effects may involve the induction of apoptosis and cell cycle arrest. Studies suggest that it interacts with key regulatory proteins involved in these processes, although further molecular studies are required to elucidate the exact pathways .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been investigated for its antimicrobial effects. It has shown activity against various bacterial strains, including multidrug-resistant Staphylococcus aureus. The structural characteristics of benzofuran derivatives contribute to their effectiveness as antimicrobial agents .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with other coumarin and benzofuran derivatives is essential.

Compound NameStructure TypeAnticancer Activity (IC50)Antimicrobial Activity
This compoundCoumarin/BenzofuranLow µM rangeActive against S. aureus
4-HydroxycoumarinCoumarin10 µMModerate activity
Benzofuran Derivative XBenzofuranHigh µM rangeLow activity

This table illustrates that while this compound demonstrates potent biological activities, its efficacy surpasses many similar compounds in both anticancer and antimicrobial contexts.

Case Studies

Recent studies have highlighted the potential of this compound in therapeutic applications:

  • Study on Anticancer Activity : A study published in MDPI reported that derivatives of this compound exhibited significant cytotoxicity against A549 cells. The most active derivative showed an IC50 value significantly lower than standard chemotherapeutic agents .
  • Antimicrobial Efficacy : Another research effort focused on the antimicrobial properties of benzofuran derivatives indicated that this compound effectively inhibited growth in drug-resistant bacterial strains, showcasing its potential as a lead compound for developing new antibiotics .

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 3,5-dimethyl-N-(2-oxo-2H-chromen-6-yl)benzofuran-2-carboxamide?

  • Answer : Synthesis typically involves multi-step organic reactions, starting with the preparation of the benzofuran core. A common approach includes:

Benzofuran Core Formation : Cyclization of substituted phenols with propargyl alcohols under acidic conditions (e.g., H₂SO₄) to yield the benzofuran scaffold .

Coupling Reactions : Amidation of the benzofuran-2-carboxylic acid derivative with 6-amino-2H-chromen-2-one using coupling agents like EDCI/HOBt in anhydrous DCM .

Purification : Column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization from ethanol.
Key Considerations : Optimize reaction stoichiometry (e.g., 1.2 equivalents of coupling agent) and monitor progress via TLC .

Q. How can the structural identity and purity of this compound be validated?

  • Answer : Use a combination of analytical techniques:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., methyl groups at C3/C5 of benzofuran, chromen-2-one linkage) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (expected [M+H]⁺ ~406.15 g/mol) .
  • X-ray Crystallography : For unambiguous confirmation, employ SHELXL for refinement and WinGX/ORTEP for visualization of anisotropic displacement parameters .

Advanced Research Questions

Q. How can conflicting crystallographic data (e.g., disordered atoms) be resolved during structure refinement?

  • Answer : Address data contradictions using:

  • SHELXL Constraints : Apply restraints (e.g., DFIX, SIMU) to disordered methyl or chromenone groups to stabilize refinement .
  • Twinned Data Analysis : Use the TWIN/BASF commands in SHELXL for handling twinned crystals, common in benzofuran derivatives due to planar stacking .
  • Validation Tools : Check R-factor convergence (target: R1 < 0.05) and analyze residual electron density maps (<0.5 eÅ⁻³) .

Q. What strategies optimize the reaction yield in the presence of competing side products (e.g., over-oxidation)?

  • Answer : Mitigate side reactions via:

  • Temperature Control : Maintain reactions at 0–5°C during amidation to prevent hydrolysis of the carboxamide .
  • Protecting Groups : Temporarily protect the chromenone’s ketone with a trimethylsilyl group to avoid unwanted nucleophilic attacks .
  • Catalytic Systems : Use Pd(OAc)₂/Xantphos for selective coupling, reducing byproduct formation .

Q. How can computational modeling guide the design of analogs with enhanced bioactivity?

  • Answer : Combine molecular docking (e.g., AutoDock Vina) and DFT calculations:

Target Binding : Dock the compound into protein active sites (e.g., kinases) to identify key interactions (e.g., H-bonds with chromenone’s carbonyl).

Electrostatic Potential Maps : Use Gaussian09 to map charge distribution, prioritizing regions (e.g., methyl groups) for hydrophobic modifications .

ADMET Prediction : Employ SwissADME to assess solubility/logP for pharmacokinetic optimization .

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